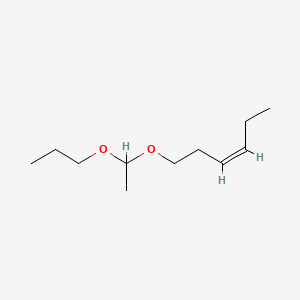
Einecs 235-574-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 235-574-3, also known as trilithium phosphide, is a chemical compound with the molecular formula Li3P. It is a lithium salt of phosphide and is known for its unique properties and applications in various fields, including chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trilithium phosphide can be synthesized by fusing lithium and red phosphorus in a crucible made of zirconium dioxide and lined with lithium fluoride. The crucible is hermetically sealed in an iron crucible and heated to 680°C. The resulting product is very pure red-brown trilithium phosphide . It is then transferred to glass vessels with ground stoppers and stored under argon to prevent contact with air.
Industrial Production Methods: The industrial production of trilithium phosphide follows a similar method as the laboratory synthesis. The process involves the careful handling of lithium and phosphorus, ensuring that the reaction occurs in a controlled environment to prevent contamination and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Trilithium phosphide undergoes various chemical reactions, including:
Oxidation: When exposed to air, trilithium phosphide can oxidize, forming lithium oxide and phosphorus oxides.
Hydrolysis: In the presence of water, trilithium phosphide reacts to form lithium hydroxide and phosphine gas.
Substitution: It can participate in substitution reactions where the phosphide ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Requires exposure to oxygen or air.
Hydrolysis: Requires water or moisture.
Substitution: Involves other anions or reagents that can replace the phosphide ion.
Major Products Formed:
Oxidation: Lithium oxide and phosphorus oxides.
Hydrolysis: Lithium hydroxide and phosphine gas.
Substitution: Various lithium salts depending on the substituting anion.
Scientific Research Applications
Trilithium phosphide has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems, although its use is limited due to its reactivity.
Industry: Used in the production of specialized materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of trilithium phosphide involves its reactivity with other substances. The phosphide ion (P^3-) can act as a nucleophile, participating in various chemical reactions. Its reactivity is influenced by the presence of lithium ions, which can stabilize the phosphide ion and facilitate its interactions with other molecules.
Comparison with Similar Compounds
Sodium phosphide (Na3P): Similar in structure but contains sodium instead of lithium.
Potassium phosphide (K3P): Contains potassium instead of lithium.
Calcium phosphide (Ca3P2): Contains calcium and has different reactivity and applications.
Uniqueness: Trilithium phosphide is unique due to the presence of lithium, which imparts specific properties such as high reactivity and stability in certain conditions. Its applications in specialized fields make it distinct from other phosphide compounds.
Properties
CAS No. |
12305-97-4 |
|---|---|
Molecular Formula |
Fe2Pr |
Molecular Weight |
252.60 g/mol |
IUPAC Name |
iron;praseodymium |
InChI |
InChI=1S/2Fe.Pr |
InChI Key |
HIWFBMXRAQKVCQ-UHFFFAOYSA-N |
Canonical SMILES |
[Fe].[Fe].[Pr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



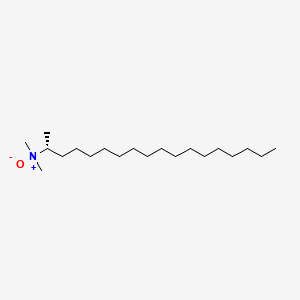
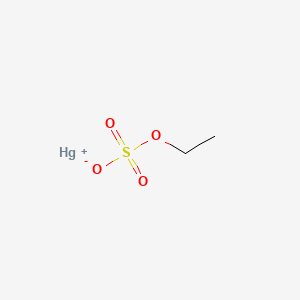

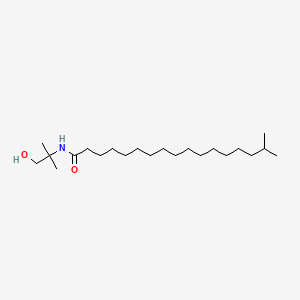
![2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL](/img/structure/B12663049.png)
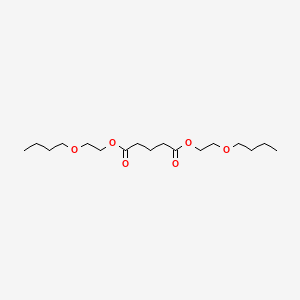
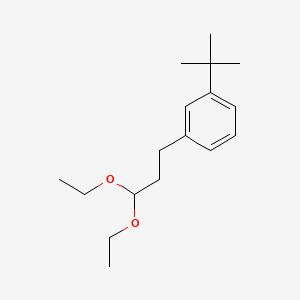



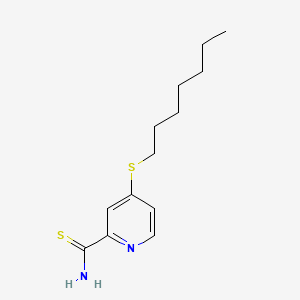
![2-(2-oxopiperidin-1-yl)-N-[2-[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]ethyl]acetamide;hydrobromide](/img/structure/B12663087.png)
